7-Methyl-8-nitroquinoline

Catalog No.
S704321
CAS No.
7471-63-8
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-8-nitroquinoline

CAS Number

7471-63-8

Product Name

7-Methyl-8-nitroquinoline

IUPAC Name

7-methyl-8-nitroquinoline

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-8-3-2-6-11-9(8)10(7)12(13)14/h2-6H,1H3

InChI Key

ZZDTVYJYMRSNQL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]

The exact mass of the compound 7-Methyl-8-nitroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401260. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Methyl-8-nitroquinoline (CAS 7471-63-8) is a highly specialized, bi-functional quinoline building block utilized primarily in the synthesis of advanced pharmaceutical active ingredients (APIs) and complex tridentate ligands. Characterized by an easily reducible 8-nitro group and an oxidizable 7-methyl group, this compound serves as a critical intermediate for producing 8-amino-7-methylquinoline and 8-amino-7-quinolinecarbaldehyde. In industrial and laboratory procurement, it is prioritized over generic quinolines due to its predictable reactivity, high regioselectivity during upstream synthesis, and its ability to undergo tandem functionalization for Friedländer condensations [1].

Substituting 7-Methyl-8-nitroquinoline with close analogs such as 8-nitroquinoline, 5-methylquinoline, or 7-ethylquinoline introduces severe process inefficiencies and limits downstream application scope. Generic 8-nitroquinoline lacks the 7-alkyl handle, completely preventing its use in oxidative pathways required to form 1,10-phenanthroline ligand architectures. Furthermore, attempting to synthesize the precursor from alternative alkylquinolines like 5-methylquinoline or 7-ethylquinoline results in poor nitration regioselectivity, yielding complex multi-isomer mixtures (e.g., 5-ethyl-8-nitroquinoline contaminants) that require costly and time-consuming chromatographic separation. Consequently, procurement of the exact 7-methyl-8-nitro isomer is mandatory for achieving high-yield, single-isomer downstream functionalization [1].

Regioselectivity and Yield in Precursor Nitration

When scaling up nitroquinoline derivatives, the choice of the alkyl substituent strictly dictates the purity of the crude product. Nitration of 7-methylquinoline yields 7-methyl-8-nitroquinoline with 99% selectivity, as the 8-position is the only fully conjugated ortho position available. In contrast, nitration of 7-ethylquinoline produces a contaminated mixture containing 5-ethyl-8-nitroquinoline as a side product, and 5-methylquinoline yields a mixture of 6- and 8-nitro isomers, significantly complicating downstream purification[1].

Evidence DimensionNitration Regioselectivity / Yield
Target Compound Data99% selective yield of 7-methyl-8-nitroquinoline from 7-methylquinoline
Comparator Or Baseline7-ethylquinoline (yields contaminated mixtures) and 5-methylquinoline (yields mixed isomers)
Quantified DifferenceNear-quantitative single-isomer yield for the 7-methyl derivative versus multi-isomer mixtures for analogs
ConditionsReaction with fuming HNO3 and 98% H2SO4 at -5 °C

High regioselectivity eliminates the need for complex chromatographic separation, making this compound highly scalable for industrial procurement.

Enabling Friedländer Condensation via Dual Functionalization

7-Methyl-8-nitroquinoline is specifically suited for the synthesis of 1,10-phenanthroline subunits because its 7-methyl group can be oxidized to an aldehyde (via DMF-DMA and NaIO4) while the 8-nitro group is reduced to an amine. This specific sequence yields 8-amino-7-quinolinecarbaldehyde, the direct precursor for Friedländer condensation with acetylaromatics. Standard 8-nitroquinoline lacks this 7-alkyl handle, making this highly efficient cyclization pathway structurally impossible[1].

Evidence DimensionSubstrate compatibility for Friedländer condensation
Target Compound DataSuccessfully yields 8-amino-7-quinolinecarbaldehyde for 1,10-phenanthroline synthesis
Comparator Or Baseline8-nitroquinoline (fails to undergo 7-position oxidation)
Quantified DifferenceBinary capability (enables vs. prevents the Friedländer pathway)
ConditionsOxidation with DMF-DMA/NaIO4 followed by iron reduction

Buyers synthesizing tridentate terpyridyl ligands or advanced chelators must procure the 7-methyl derivative to access the critical aldehyde intermediate.

Precursor Suitability for Antihypertensive API Synthesis

7-Methyl-8-nitroquinoline serves as the essential precursor for 8-(2-imidazolin-2-ylamino)-7-methylquinoline, a targeted cardiovascular regulator. Following reduction to the 8-amino derivative, reaction with 2-methylthio-2-imidazoline yields the active antihypertensive agent. Substitution with standard 8-nitroquinoline yields the unmethylated analog, which exhibits a fundamentally different steric profile for receptor binding, rendering generic quinolines unsuitable for manufacturing this specific API class [1].

Evidence DimensionAPI Structural Integrity
Target Compound DataYields 8-(2-imidazolin-2-ylamino)-7-methylquinoline (active antihypertensive)
Comparator Or Baseline8-nitroquinoline (yields unmethylated 8-(2-imidazolin-2-ylamino)quinoline)
Quantified DifferencePresence of the 7-methyl group alters the steric profile for cardiovascular receptor interaction
ConditionsReduction followed by condensation with 2-methylthio-2-imidazoline

Pharmaceutical procurement requires the exact 7-methylated precursor to ensure the correct steric profile of the final antihypertensive API.

Synthesis of Tridentate Terpyridyl Ligands

7-Methyl-8-nitroquinoline is a primary starting material for synthesizing 2-(pyrid-2'-yl)-1,10-phenanthroline. The compound undergoes oxidation and reduction to form 8-amino-7-quinolinecarbaldehyde, which is then subjected to Friedländer condensation. This pathway is heavily utilized in inorganic chemistry for creating advanced chelators and DNA intercalating compounds [1].

Manufacturing of Veterinary Antibacterials (Baquiloprim)

The compound is procured for reduction to 8-amino-7-methylquinoline, which serves as a mandatory intermediate in the commercial synthesis of Baquiloprim, an amiopyrimidine antibacterial synergist with a prolonged half-life [2].

Development of Cardiovascular Regulators

In medicinal chemistry, 7-Methyl-8-nitroquinoline is utilized as a precursor for 8-(2-imidazolin-2-ylamino)-7-methylquinoline. The 7-methyl group provides the necessary steric hindrance required for the specific receptor binding profile of these antihypertensive agents [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (80%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

7471-63-8

Wikipedia

7-Methyl-8-nitroquinoline

Dates

Last modified: 08-15-2023

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